REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([O:11][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([Cl:18])[CH:13]=2)[CH:5]=1.[OH-].[Li+].O.Cl>O1CCCC1>[Cl:18][C:14]1[CH:13]=[C:12]([O:11][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=2[F:10])[C:3]([OH:19])=[O:2])[CH:17]=[CH:16][N:15]=1 |f:1.2|
|
Name
|
3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid methyl ester
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)F)OC1=CC(=NC=C1)Cl)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1)OC=1C=C(C(=O)O)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |